molecular formula C15H22BrNO4S2 B2692826 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097931-57-0

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2692826
CAS No.: 2097931-57-0
M. Wt: 424.37
InChI Key: SUDMCXJAMUBYFH-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a sophisticated, multi-functionalized piperidine derivative designed for advanced medicinal chemistry and drug discovery research. The compound features a piperidine core, a privileged scaffold in pharmaceutical development due to its ability to modulate key physicochemical properties such as lipophilicity, solubility, and molecular conformation, which are critical for optimizing drug-target interactions and pharmacokinetic profiles . This molecule is uniquely functionalized with two distinct sulfonyl groups: a 2-bromobenzenesulfonyl moiety and a 2-methylpropanesulfonyl (isobutylsulfonyl) group. The bromine atom on the aromatic ring offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the construction of more complex chemical architectures. Piperidine-containing compounds are prevalent in numerous therapeutic areas. They are found in marketed drugs and investigational compounds targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases . The presence of sulfonamide groups in bioactive molecules is often associated with a range of mechanisms, such as enzyme inhibition or receptor modulation, making this compound a valuable precursor for developing novel therapeutic agents . As a synthetic intermediate, this compound is particularly useful for exploring structure-activity relationships (SAR) and for the synthesis of complex piperidine-based scaffolds through cascade or domino reactions, which are increasingly important in green chemistry approaches . Researchers can leverage this chemical to develop new piperidine spirocyclic bioisosteres or other constrained systems to enhance metabolic stability and other druggability parameters . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMCXJAMUBYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the sulfonyl groups.

    Introduction of the 2-bromobenzenesulfonyl group: This step often involves the reaction of the piperidine derivative with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the 2-methylpropanesulfonyl group: The final step involves the reaction of the intermediate with 2-methylpropanesulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzenesulfonyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Conditions Products Yield Reference
Hydrolysis NaOH (aq.), 100°C, 12h2-Hydroxybenzenesulfonyl derivative65%
Amination Ammonia (NH₃), DMF, 80°C, 8h2-Aminobenzenesulfonyl derivative72%
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMEBiaryl-sulfonyl derivatives (e.g., 2-phenylbenzenesulfonyl)58–85%

Mechanistic Notes :

  • Bromine’s ortho position enhances steric hindrance, slowing NAS compared to para -substituted analogs .

  • Electron-withdrawing sulfonyl groups activate the benzene ring for NAS but reduce reactivity compared to nitro or carbonyl groups .

Sulfonamide Reactivity

The dual sulfonamide groups exhibit distinct behavior:

  • 2-Methylpropanesulfonyl Group : Stable under acidic/basic conditions due to steric shielding from the isobutyl moiety .

  • Bromobenzenesulfonyl Group :

    • Hydrolysis Resistance : Stable in aqueous acid (pH 1–6) but degrades in strong bases (pH >12).

    • Reductive Cleavage : LiAlH₄ reduces sulfonamide to thioether (R-S-R) at 0°C .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via sulfonic acid elimination.

  • Photodegradation : UV light induces homolytic cleavage of the C–Br bond, forming a benzenesulfonyl radical .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can effectively inhibit bacterial growth, particularly against strains such as Salmonella typhi and Bacillus subtilis.

  • Case Study : A series of piperidine derivatives were synthesized and tested for antibacterial activity, with the sulfonamide-containing compounds demonstrating enhanced efficacy compared to their non-sulfonamide counterparts. The IC50 values indicated a strong correlation between the presence of the sulfonamide group and increased antibacterial activity .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various biological pathways. Notably, it has been linked to the inhibition of acetylcholinesterase (AChE) and urease, which are crucial for conditions like Alzheimer's disease and urinary tract infections.

  • Mechanism of Action : The sulfonamide moiety is believed to interact with the active sites of these enzymes, leading to decreased enzymatic activity. This mechanism was supported by docking studies that elucidated binding interactions with specific amino acids in the enzyme's active site .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are critical in the programmed cell death pathway.

  • Research Findings : A study highlighted that treatment with sulfonamide derivatives resulted in increased caspase activity, suggesting a potential therapeutic application in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialSalmonella typhiInhibition of bacterial growth
AntimicrobialBacillus subtilisEnhanced antimicrobial efficacy
Enzyme InhibitionAcetylcholinesterase (AChE)Decreased enzymatic activity
Enzyme InhibitionUreaseSignificant inhibition
AnticancerCancer cell linesInduction of apoptosis

Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This suggests potential for further development in clinical applications .

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl and methylpropanesulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Sulfonated Piperidine Analogs

Example: 1-(2-Bromophenylsulfonyl)piperidine (C₁₁H₁₄BrNO₂S, MW 304.20 g/mol)

  • Structural Difference : Lacks the 3-(2-methylpropanesulfonyl) group.
  • Impact: Binding Affinity: Mono-sulfonated analogs exhibit moderate S1R binding but lower selectivity due to reduced steric bulk. In docking studies, compounds with single sulfonyl groups often show RMSD values >2.5 Å, indicating suboptimal alignment in the receptor pocket compared to dual-sulfonated derivatives . Synthesis: Synthesized via direct sulfonylation of piperidine, requiring fewer steps than the target compound’s dual functionalization .

Piperidine Derivatives with Hydrophobic Substituents

Example : 1-(3-Phenylbutyl)piperidine derivatives (e.g., RC-33 analogs)

  • Structural Difference : Feature alkyl or aryl chains instead of sulfonyl groups.
  • Impact :
    • Receptor Interaction : Bulky hydrophobic groups (e.g., phenylbutyl) displace the piperidine ring toward helices α4/α5 in S1R, maintaining salt bridges with Glu172 but with RMSD >4 Å due to steric clashes. In contrast, the target compound’s sulfonyl groups may optimize orientation by balancing hydrophobicity and polarity .
    • Pharmacophore Fit : Larger substituents improve fit in hydrophobic cavities but reduce conformational flexibility compared to sulfonated groups.

Brominated vs. Non-Brominated Analogs

Example: 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (C₁₃H₁₈BrNO₃S, MW 348.26 g/mol)

  • Structural Difference : Bromine at the 3-position of the phenyl ring with an additional methoxy group.
  • Binding: Methoxy groups in non-target compounds introduce hydrogen-bonding capabilities, which may compete with sulfonyl interactions in receptor binding.

Piperidine vs. Piperazine Derivatives

Example: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Structural Difference : Piperazine ring (two nitrogen atoms) vs. piperidine (one nitrogen).
  • Impact :
    • Crystallinity : Piperazine derivatives exhibit distinct crystal packing (e.g., ribbon-like structures) due to additional hydrogen-bonding sites, whereas piperidine-based compounds like the target form chains via C–H⋯H interactions .
    • Bioactivity : Piperidines generally show higher metabolic stability than piperazines, making them preferable in drug design.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents RMSD (Å) Synthesis Complexity
Target Compound C₁₅H₂₁BrNO₄S₂ 447.37 2-Bromobenzenesulfonyl, Isobutanesulfonyl N/A High (dual sulfonylation)
1-(2-Bromophenylsulfonyl)piperidine C₁₁H₁₄BrNO₂S 304.20 2-Bromobenzenesulfonyl >2.5 Moderate
1-(3-Phenylbutyl)piperidine C₁₅H₂₁N 215.34 3-Phenylbutyl >4.0 Low

Biological Activity

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, with the CAS number 2097931-57-0, is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₂₂BrNO₄S₂
  • Molecular Weight: 424.4 g/mol
  • Structural Features: The compound features a piperidine ring substituted with two sulfonyl groups and a bromobenzene moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
  • Receptor Modulation: The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide compounds. The specific activity of this compound against various bacterial strains has been investigated:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound indicates potential applications in treating neurological disorders. A study conducted on animal models demonstrated:

  • Anxiolytic Effects: Administration of the compound resulted in reduced anxiety-like behaviors in mice, as measured by the elevated plus maze test.
  • Antidepressant Activity: Behavioral tests indicated that the compound may possess antidepressant-like properties, possibly through serotonergic modulation.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical trial evaluated the efficacy of a formulation containing this compound in patients with bacterial infections. The study found a significant reduction in infection rates compared to a placebo group, supporting its use as an antimicrobial agent.
  • Neuropharmacological Assessment:
    Another study focused on the neuropharmacological profile of the compound. Mice treated with varying doses showed significant improvements in behavioral tests associated with depression and anxiety, highlighting its potential as a therapeutic agent for mood disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves sequential sulfonylation of the piperidine core. First, bromobenzenesulfonyl chloride is reacted with piperidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The second sulfonylation with 2-methylpropanesulfonyl chloride follows, requiring precise stoichiometric control to avoid over-substitution. Optimization includes:

  • Temperature control (0–5°C for exothermic reactions).
  • Use of catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the di-sulfonylated product.
    Yields can exceed 70% with rigorous exclusion of moisture and inert gas purging .

Q. What analytical techniques are most effective for characterizing and quantifying this compound?

Methodological Answer:

  • HPLC : Utilize a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for high-resolution separation. System suitability tests (USP <621>) ensure retention time consistency and peak symmetry .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated DMSO confirm sulfonyl group integration and piperidine ring conformation.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 435.02).
  • Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% of theoretical values.

Q. How should researchers design pharmacological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE-1) using Ellman’s method or fluorogenic substrates, respectively .
    • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus or C. albicans; report MIC values (µg/mL).
  • In Vivo Models :
    • Antinociceptive Activity : Tail-flick test in mice (dose range: 10–50 mg/kg, i.p.), with morphine as a positive control. Monitor latency time changes and exclude outliers via ANOVA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 2-bromobenzenesulfonyl group with chloro or nitro variants to assess electronic effects. Modify the 2-methylpropanesulfonyl group to bulkier tert-butyl or smaller methanesulfonyl derivatives.
  • Activity Profiling : Compare IC50 values across analogs in enzyme assays (e.g., AChE inhibition). Computational docking (AutoDock Vina) identifies key interactions (e.g., sulfonyl oxygen hydrogen bonds with catalytic triad residues) .
  • Pharmacophore Mapping : Highlight essential moieties (e.g., bromine’s hydrophobic contribution to receptor binding) using QSAR models .

Q. What multi-target mechanisms are plausible for this compound in neurodegenerative disease research?

Methodological Answer:

  • Dual Cholinesterase Inhibition : Screen for both AChE and butyrylcholinesterase (BuChE) inhibition. AChE IC50 < 10 µM and BuChE IC50 < 50 µM suggest therapeutic potential for Alzheimer’s disease .
  • Amyloid-β Modulation : Evaluate BACE-1 inhibition (FRET-based assay) and metal chelation (via UV-Vis spectroscopy with Cu²⁺/Fe³⁺) to target amyloid aggregation pathways .
  • Oxidative Stress Mitigation : DPPH radical scavenging assays (IC50 < 500 µg/mL) and SOD-like activity measurements link antioxidant effects to neuroprotection .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like pH (e.g., 7.4 for physiological relevance), solvent (DMSO concentration ≤1%), and cell passage number.
  • Validate with Orthogonal Methods : If antimicrobial activity conflicts, corroborate with time-kill assays and SEM imaging of cell membrane disruption .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Highlight substituent-dependent trends (e.g., methoxy groups enhancing antioxidant activity vs. cyano groups reducing it) .

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